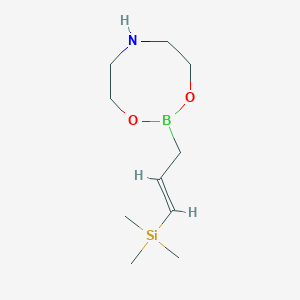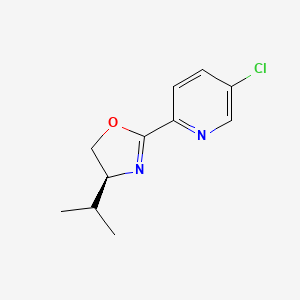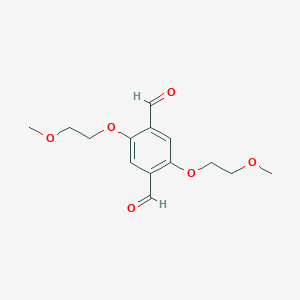
5-Vinylcytosine
Overview
Description
5-Vinylcytosine is a modified nucleobase where a vinyl group is attached to the fifth carbon of the cytosine ring. This compound is of significant interest due to its potential applications in various fields, including molecular biology and medicinal chemistry. The vinyl group introduces unique chemical properties that can be exploited in biochemical assays and synthetic biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-vinylcytosine typically involves the vinylation of cytosine derivatives. One common method includes the use of vinyl halides in the presence of a base such as potassium carbonate. The reaction is carried out under controlled conditions to ensure the selective introduction of the vinyl group at the fifth position of the cytosine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 5-Vinylcytosine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form 5-formylcytosine.
Substitution: The vinyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as TET enzymes can catalyze the oxidation of this compound to 5-formylcytosine.
Substitution: Various nucleophiles can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: 5-Formylcytosine
Substitution: Depending on the nucleophile used, various substituted cytosine derivatives can be formed.
Scientific Research Applications
5-Vinylcytosine has several applications in scientific research:
Biology: It serves as a tool to investigate the mechanisms of DNA modification and repair.
Industry: Used in the synthesis of modified nucleotides for various biotechnological applications.
Mechanism of Action
The mechanism of action of 5-vinylcytosine involves its incorporation into DNA, where it can be recognized and modified by enzymes such as TET. These enzymes catalyze the oxidation of the vinyl group, leading to the formation of 5-formylcytosine. This modification can influence gene expression and DNA repair pathways .
Comparison with Similar Compounds
5-Methylcytosine: A methyl group at the fifth position.
5-Ethynylcytosine: An ethynyl group at the fifth position.
5-Formylcytosine: A formyl group at the fifth position.
Comparison: 5-Vinylcytosine is unique due to the presence of the vinyl group, which provides distinct chemical reactivity compared to other modified cytosines. For example, while 5-methylcytosine is primarily involved in gene silencing, this compound can be used as a probe for studying enzyme activity and DNA modifications .
Properties
IUPAC Name |
6-amino-5-ethenyl-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-2-4-3-8-6(10)9-5(4)7/h2-3H,1H2,(H3,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIODDDSOONWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(NC(=O)N=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


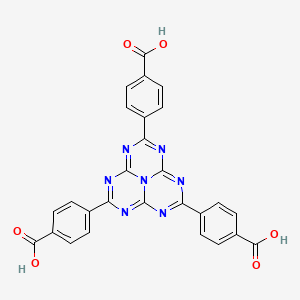
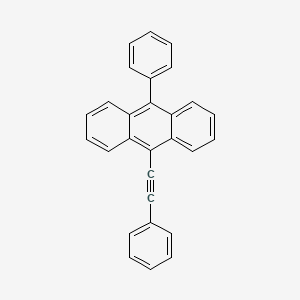
![[S(R)]-N-[(S)-[2-(Diphenylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B8196648.png)
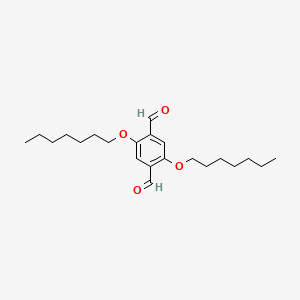
![[S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](4-methoxyphenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B8196661.png)
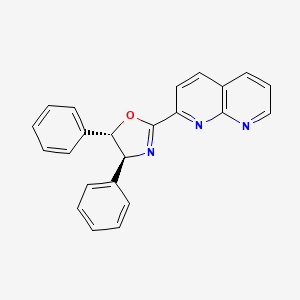
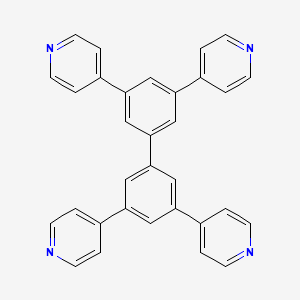
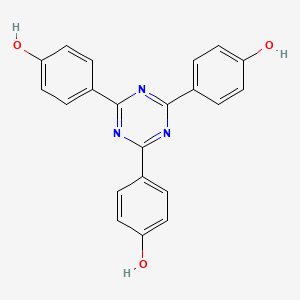
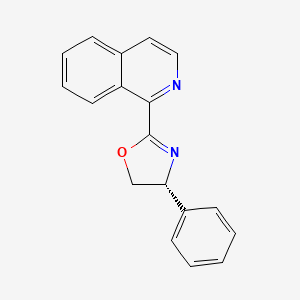
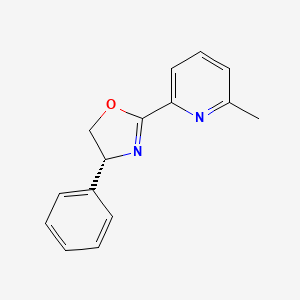
![4-[2,4,5-tris(4-aminophenyl)-3,6-dimethylphenyl]aniline](/img/structure/B8196739.png)
